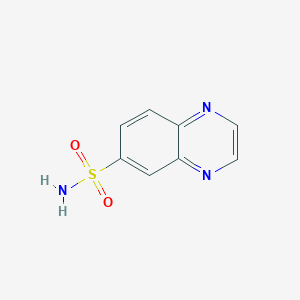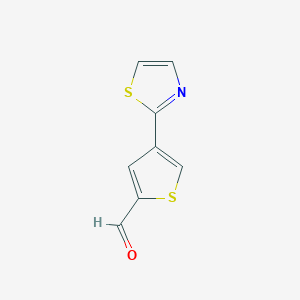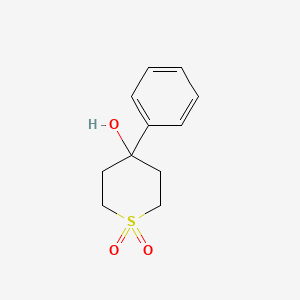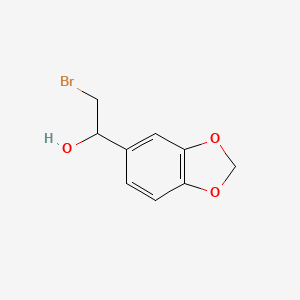
Quinoxaline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a quinoxaline ring system substituted with a sulfonamide group at the sixth position. The presence of both the quinoxaline and sulfonamide moieties contributes to its broad-spectrum biological activities, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonamide typically involves the condensation of 2-nitroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently cyclized to form the quinoxaline ring. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and microwave-assisted synthesis are some of the advanced techniques used to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline-6-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-sulfonic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include quinoxaline-6-sulfonic acid, aminoquinoxaline derivatives, and various substituted quinoxalines .
Applications De Recherche Scientifique
Quinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
Mécanisme D'action
The mechanism of action of quinoxaline-6-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antimicrobial effects. Additionally, the quinoxaline ring can intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quinoxaline-6-sulfonamide can be compared with other similar compounds, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: this compound stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C8H7N3O2S |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13) |
Clé InChI |
MXQPKTHZFJALPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)

![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)

![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)






